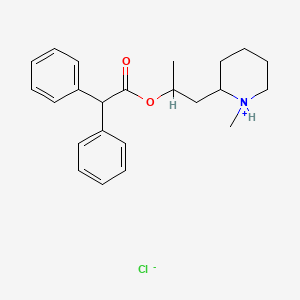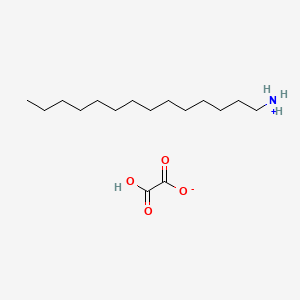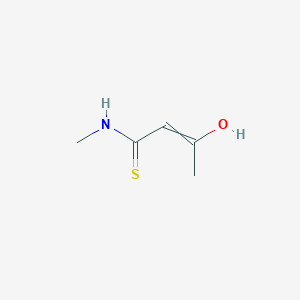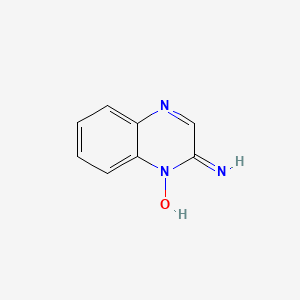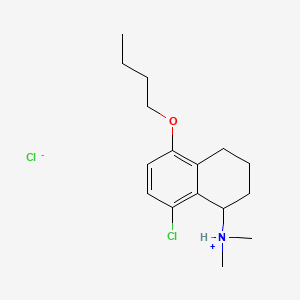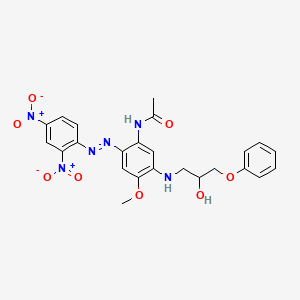
Acetamide, N-(2-((2,4-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Acetamide, N-(2-((2,4-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)-” is a complex organic compound that features a combination of functional groups, including acetamide, azo, dinitrophenyl, hydroxy, phenoxy, and methoxy groups. This compound is likely to be of interest in various fields of chemistry and biology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, N-(2-((2,4-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)-” would involve multiple steps, each targeting the introduction of specific functional groups. Typical synthetic routes might include:
Formation of the azo group: This could involve the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of the dinitrophenyl group: This might be achieved through nitration reactions.
Attachment of the hydroxy and phenoxy groups: These could be introduced through nucleophilic substitution reactions.
Formation of the acetamide group: This could involve acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy or phenoxy groups.
Reduction: The azo group could be reduced to form amines.
Substitution: Various substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products
The major products would depend on the specific reactions and conditions but might include:
Oxidation products: Quinones, carboxylic acids.
Reduction products: Amines.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound could be used as a reagent or intermediate in organic synthesis, particularly in the synthesis of dyes or pigments due to the presence of the azo group.
Biology
In biological research, the compound might be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Medicine
Industry
In industry, the compound might be used in the manufacture of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve:
Binding to enzymes or receptors: The compound could interact with specific proteins, altering their activity.
Pathway modulation: The compound might influence biochemical pathways, either by inhibiting or activating specific steps.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide groups.
Azo compounds: Other compounds containing azo groups.
Dinitrophenyl compounds: Compounds with dinitrophenyl groups.
Uniqueness
The uniqueness of “Acetamide, N-(2-((2,4-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)-” lies in its combination of multiple functional groups, which could confer unique chemical and biological properties.
Properties
CAS No. |
67874-70-8 |
|---|---|
Molecular Formula |
C24H24N6O8 |
Molecular Weight |
524.5 g/mol |
IUPAC Name |
N-[2-[(2,4-dinitrophenyl)diazenyl]-5-[(2-hydroxy-3-phenoxypropyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C24H24N6O8/c1-15(31)26-20-11-22(25-13-17(32)14-38-18-6-4-3-5-7-18)24(37-2)12-21(20)28-27-19-9-8-16(29(33)34)10-23(19)30(35)36/h3-12,17,25,32H,13-14H2,1-2H3,(H,26,31) |
InChI Key |
MYRJIGORVBOITE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)NCC(COC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
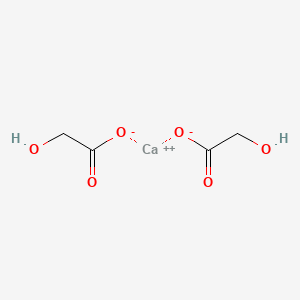
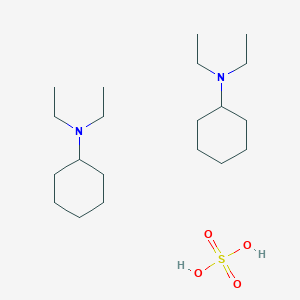

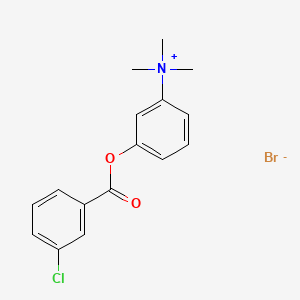
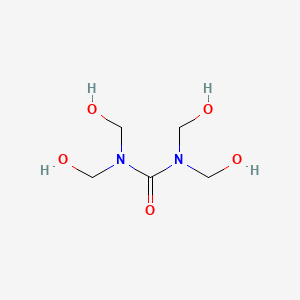

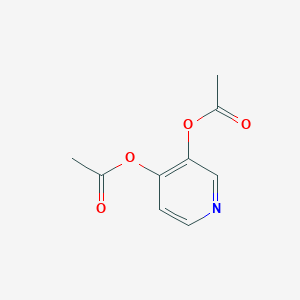
![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
